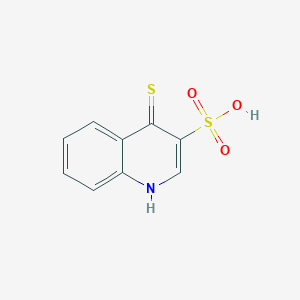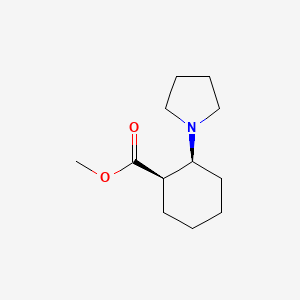![molecular formula C18H16N2O4 B12906993 1-[(3,4-Dimethoxy-2-nitrophenyl)methyl]isoquinoline CAS No. 33130-18-6](/img/structure/B12906993.png)
1-[(3,4-Dimethoxy-2-nitrophenyl)methyl]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxy-2-nitrobenzyl)isoquinoline is an organic compound with the molecular formula C18H16N2O4 and a molecular weight of 324.33 g/mol . This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 1-(3,4-Dimethoxy-2-nitrobenzyl)isoquinoline typically involves the reaction of isoquinoline with 3,4-dimethoxy-2-nitrobenzyl bromide under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Analyse Chemischer Reaktionen
1-(3,4-Dimethoxy-2-nitrobenzyl)isoquinoline undergoes various chemical reactions, including:
Substitution: The benzyl group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas with palladium catalyst for reduction, potassium permanganate for oxidation, and nucleophiles like amines or thiols for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethoxy-2-nitrobenzyl)isoquinoline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(3,4-Dimethoxy-2-nitrobenzyl)isoquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dimethoxy-2-nitrobenzyl)isoquinoline can be compared with other isoquinoline derivatives such as:
1-(3,4-Dimethoxybenzyl)isoquinoline: Lacks the nitro group, which may result in different biological activities and reactivity.
1-(3,4-Dimethoxy-2-nitrobenzyl)pyridine: Contains a pyridine ring instead of an isoquinoline ring, leading to variations in chemical properties and applications.
The uniqueness of 1-(3,4-Dimethoxy-2-nitrobenzyl)isoquinoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
33130-18-6 |
|---|---|
Molekularformel |
C18H16N2O4 |
Molekulargewicht |
324.3 g/mol |
IUPAC-Name |
1-[(3,4-dimethoxy-2-nitrophenyl)methyl]isoquinoline |
InChI |
InChI=1S/C18H16N2O4/c1-23-16-8-7-13(17(20(21)22)18(16)24-2)11-15-14-6-4-3-5-12(14)9-10-19-15/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
DHTARPXBIKWQCH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)CC2=NC=CC3=CC=CC=C32)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(4-Chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl]glycine](/img/structure/B12906910.png)
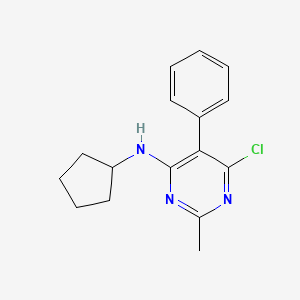
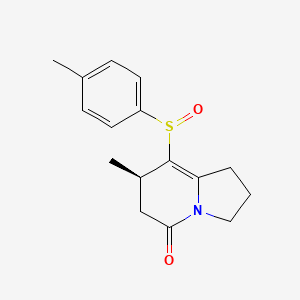
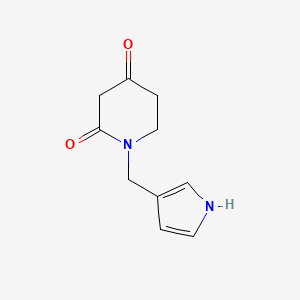
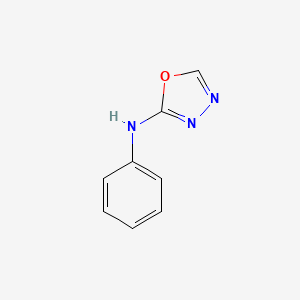

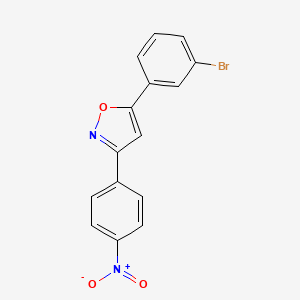
![3-(Benzo[d][1,3]dioxol-5-ylmethylene)dihydrofuran-2(3H)-one](/img/structure/B12906954.png)
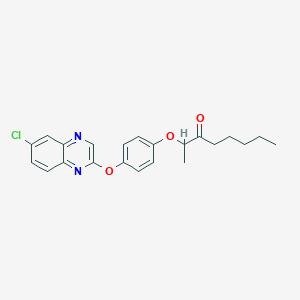
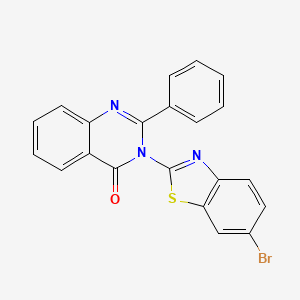

![5-[(4-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12906980.png)
